molecular formula C11H17NO B14597517 N-(2-Ethoxyethyl)-3-methylaniline CAS No. 59333-47-0

N-(2-Ethoxyethyl)-3-methylaniline

Cat. No.: B14597517
CAS No.: 59333-47-0
M. Wt: 179.26 g/mol
InChI Key: DNQVTOOIVZMJMO-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-ethoxyethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Methylaniline} + \text{2-Ethoxyethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-(2-Ethoxyethyl)-3-methylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-3-methylaniline
  • N-(2-Propoxyethyl)-3-methylaniline
  • N-(2-Butoxyethyl)-3-methylaniline

Uniqueness

N-(2-Ethoxyethyl)-3-methylaniline is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

59333-47-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-ethoxyethyl)-3-methylaniline

InChI

InChI=1S/C11H17NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

DNQVTOOIVZMJMO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC(=C1)C

Origin of Product

United States

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